

What is the chemical structure of D-Iditol?

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Compound of Interest		
Compound Name:	D-Iditol	
Cat. No.:	B057213	Get Quote

An In-depth Technical Guide to the Chemical Structure and Properties of **D-Iditol** Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: This document provides a comprehensive technical overview of **D-Iditol**, a six-carbon sugar alcohol. It details the precise chemical structure, stereochemistry, and key physicochemical properties of the molecule. The guide summarizes its known biological activities, including its role as an inhibitor of glucosidase I and its accumulation in the metabolic disorder galactokinase deficiency. Furthermore, this whitepaper presents detailed experimental protocols for the microbial synthesis of **D-Iditol** and for conducting an in vitro glucosidase inhibition assay. All quantitative data is presented in tabular format, and key pathways and workflows are visualized using diagrams compliant with specified technical standards.

Chemical Structure and Identification

D-Iditol is a polyol and a stereoisomer of sorbitol and mannitol. Its systematic IUPAC name is (2R,3S,4S,5R)-Hexane-1,2,3,4,5,6-hexol[1]. The structure is characterized by a six-carbon chain with a hydroxyl group attached to each carbon atom. The specific spatial arrangement of these hydroxyl groups, defined by the R and S configurations at the chiral centers, distinguishes it from other hexitols.

The chemical structure and various identifiers for **D-Iditol** are provided below.



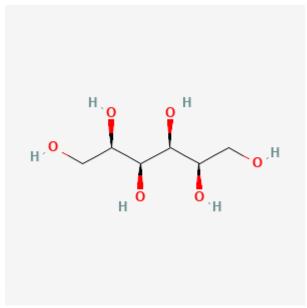


Figure 1: 2D Chemical Structure of **D-Iditol**

Table 1: Chemical Identifiers for **D-Iditol**

Identifier	Value	Source(s)
CAS Number	25878-23-3	[2][3][4][5]
Molecular Formula	C ₆ H ₁₄ O ₆	[2][3][5]
Canonical SMILES	C(C(C(C(CO)O)O)O)O)O	[6][7]
Isomeric SMILES	OCINVALID-LINK INVALID-LINKINVALID- LINKINVALID-LINKCO	[1][2][5][8]
InChI	InChI=1S/C6H14O6/c7-1- 3(9)5(11)6(12)4(10)2-8/h3- 12H,1-2H2/t3-,4-,5+,6+/m1/s1	[2][5][7]
InChIKey	FBPFZTCFMRRESA- ZXXMMSQZSA-N	[2][5][7]
Other Names	NSC 227898	[1][2][5][7]

Physicochemical Properties



D-Iditol presents as a white to off-white crystalline powder or a colorless, highly viscous liquid[1][3][9]. Its physical and chemical properties are summarized in Table 2.

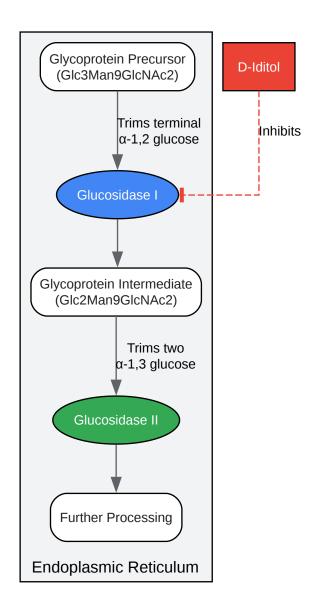
Table 2: Physicochemical Data for **D-Iditol**

Property	Value	Source(s)
Molecular Weight	182.17 g/mol	[3][5][8]
Melting Point	74-78 °C	[3]
Boiling Point	494.9 °C at 760 mmHg	[6]
Density	1.596 g/cm³ (Predicted)	[6]
Optical Rotation	$[\alpha]$ 20/D = +2° to +5° (c=1 in H ₂ O)	[3]
Water Solubility	5 mg/mL	[1][2][9]
Other Solubilities	DMF: 1 mg/mL; DMSO: 2 mg/mL; Ethanol: Insoluble	[2][5]
рКа	13.14 ± 0.20 (Predicted)	[6]
LogP	-3.5854	[6][8]
Purity (Typical)	≥95% to ≥98% (HPLC)	[1][3][8][9]

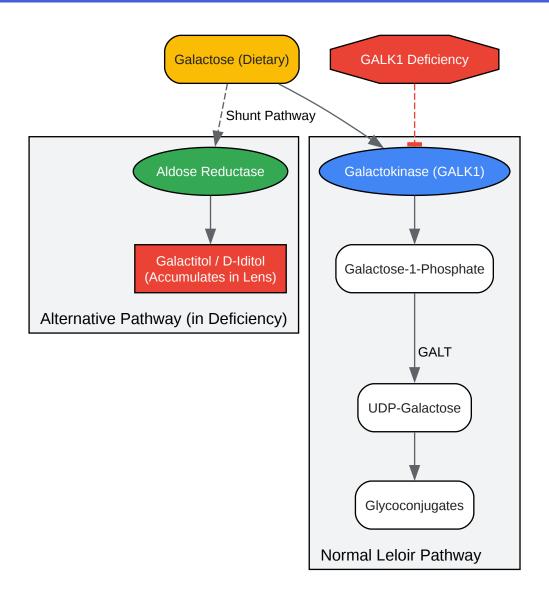
Biological Activity and Associated Pathways Inhibition of Glucosidase I

D-Iditol is a known inhibitor of glucosidase I, an enzyme critical in the N-linked glycoprotein processing pathway within the endoplasmic reticulum.[1][2][5][9] It does not, however, inhibit the subsequent enzyme, glucosidase II, at similar concentrations.[1][2][9] This selective inhibition disrupts the trimming of glucose residues from precursor oligosaccharides, which can affect protein folding and quality control.

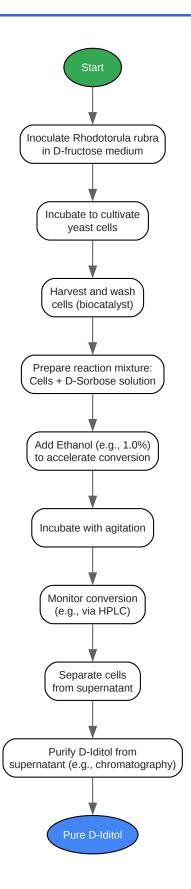












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